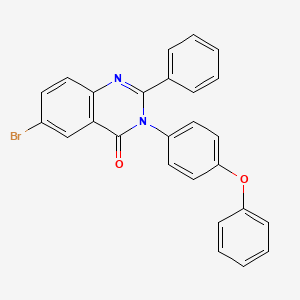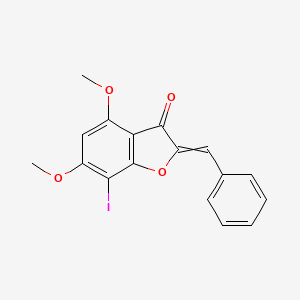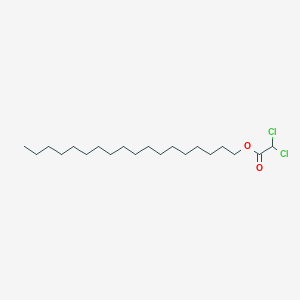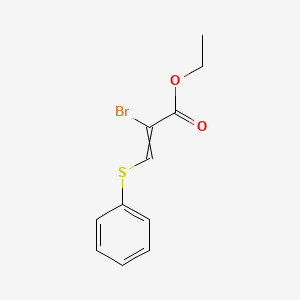
1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde: is an organic compound with a complex structure, characterized by multiple methyl groups and an aldehyde functional group. This compound is part of the indene family, which is known for its diverse applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The process begins with the corresponding pentamethyltetrahydroindane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of catalysts like cobalt naphthenate ensures efficient oxidation, and the process is optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and acids.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the fragrance industry, this compound is used for its musk-like odor, contributing to the formulation of perfumes and scented products .
Mécanisme D'action
The mechanism of action of 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological activities.
Comparaison Avec Des Composés Similaires
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.
1,1,2,3,3-Pentamethylindane: Another derivative with a different substitution pattern.
Propriétés
Numéro CAS |
88633-02-7 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1,1,4,6,7-pentamethyl-2,3-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-10(2)14-12(6-7-15(14,4)5)11(3)13(9)8-16/h8H,6-7H2,1-5H3 |
Clé InChI |
MYYNRFYLQHKLBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(CCC2(C)C)C(=C1C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)


![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

stannane](/img/structure/B14374678.png)
![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)


![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)
